1,1,1-d3-Dimethyl ether
Overview
Description
1,1,1-d3-Dimethyl ether is a useful research compound. Its molecular formula is C2H6O and its molecular weight is 49.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alternative Fuel and Emissions Reduction
1,1,1-d3-Dimethyl ether (commonly known as dimethyl ether, DME) is recognized for its potential as an alternative fuel to conventional diesel due to its ability to combust with high efficiency and very low emissions of carbon monoxide (CO), dust, soot, and nitrogen oxides (NOx). DME's properties make it a viable substitute for fossil diesel in heavy diesel engines, offering environmental benefits and compatibility with existing LPG (liquefied petroleum gas) technology (Gruber-Schmidt, 2017). Additionally, DME combustion in compression ignition engines is associated with low NOx, HC (hydrocarbon), and CO emissions, and very low particulate matter (PM) emissions due to its molecular structure, highlighting its environmental advantages over traditional fuels (Park & Lee, 2014).
Cooling and Heating Systems
DME, known as refrigerant RE170, is being considered for use in cooling and heating systems due to its minimal Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). Research into novel azeotropic ternary mixtures of RE170 with other compounds aims to enhance the cooling capacity and performance of DME-based refrigeration cycles, indicating its significance in developing more efficient and environmentally friendly refrigeration solutions (Gil, Fievez, & Zajączkowski, 2021).
Catalyst Design and Efficiency
In the realm of catalysis, DME synthesis from methanol and synthesis gas (syngas) is a focal point of research due to its role as a clean alternative fuel. The design and development of efficient catalysts for DME synthesis are crucial for enhancing the process's overall efficiency. Recent advances in metal deposition, support modification, and reaction routes in catalyst design have shown promising results, offering new avenues for the efficient synthesis of DME (Sun, Yang, Yoneyama, & Tsubaki, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Trideuterio(methoxy)methane, also known as DIMETHYL-1,1,1-D3 ETHER (GAS) or 1,1,1-d3-Dimethyl ether, is a deuterated compound . Deuterated compounds are often used in drug discovery research, providing vital information about the biological fate of drugs and drug metabolites . The primary targets of this compound are likely to be similar to those of its non-deuterated counterpart, dimethyl ether .
Mode of Action
Dimethyl ether is used as a feedstock for the production of the methylating agent, dimethyl sulfate . This suggests that trideuterio(methoxy)methane may also act as a methylating agent, transferring a methyl group to its target molecules.
Biochemical Pathways
Methylation is a key process in many biological functions, including gene expression, protein function, and DNA repair .
Pharmacokinetics
Deuterated compounds generally exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts . Deuteration can slow the metabolism of the compound, potentially leading to increased bioavailability and longer half-life .
Result of Action
As a potential methylating agent, it could alter the function of various proteins and nucleic acids through methylation, impacting cellular processes such as gene expression and dna repair .
Biochemical Analysis
Cellular Effects
It is known that dimethyl ether can penetrate cell walls, suggesting that 1,1,1-d3-Dimethyl ether may have similar properties .
Molecular Mechanism
It is known that ethers can undergo cleavage in the presence of strong acids
Temporal Effects in Laboratory Settings
Studies on dimethyl ether suggest that it can be used for lipid extraction in microalgae, indicating potential temporal effects .
Metabolic Pathways
Studies on the anaerobic degradation of diethyl ether, a related compound, suggest that it may be involved in complex metabolic pathways .
Properties
IUPAC Name |
trideuterio(methoxy)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160123 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-27-4 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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